molecular formula C16H13N5O2 B2360114 2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole CAS No. 950230-13-4

2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole

Cat. No.: B2360114
CAS No.: 950230-13-4
M. Wt: 307.313
InChI Key: SKKSYUKSLAJRJD-UHFFFAOYSA-N
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Description

This heterocyclic compound features a 1,3,4-oxadiazole core substituted at the 2-position with a furan ring and at the 5-position with a 5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole moiety. Structural characterization would employ techniques such as NMR, IR, and X-ray crystallography (commony using SHELX software ).

Properties

IUPAC Name

2-(furan-2-yl)-5-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-6-3-4-7-12(10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-8-5-9-22-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKSYUKSLAJRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole (commonly referred to as compound 1) is a synthetic compound that has garnered interest due to its diverse biological activities. This article presents an overview of the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

  • Molecular Formula : C16H13N5O2
  • Molecular Weight : 307.313 g/mol
  • IUPAC Name : 2-(furan-2-yl)-5-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole

Anticancer Activity

Compound 1 has shown promising anticancer properties in various studies. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings

  • Cell Lines Tested : The compound has been tested against human breast cancer (T47D), colon carcinoma (HCT116), and A549 lung adenocarcinoma cells.
  • IC50 Values :
    • T47D: IC50 = 43.4 µM
    • HCT116: IC50 = 6.2 µM
    • A549: IC50 = 27.3 µM .

The mechanism of action appears to involve interference with critical cellular pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Compound 1 demonstrates significant antimicrobial activity against a range of bacterial and fungal strains.

Key Findings

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Exhibits antifungal properties against common pathogens.

This activity suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

Research indicates that compound 1 possesses anti-inflammatory effects, potentially useful in treating inflammatory diseases.

The compound modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of compound 1 in models of neurodegenerative diseases.

Findings

  • Neuroprotection : The compound has shown potential in protecting neuronal function and reducing oxidative stress in models relevant to Alzheimer's and Parkinson's diseases.

This suggests that compound 1 could be a candidate for further research in neurodegenerative therapy .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values
AnticancerInduces apoptosis; inhibits proliferationT47D: 43.4 µM
HCT116: 6.2 µM
A549: 27.3 µM
AntimicrobialEffective against various bacterial and fungal strainsNot specified
Anti-inflammatoryModulates inflammatory pathwaysNot specified
NeuroprotectiveProtects neuronal function; reduces oxidative stressNot specified

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the oxadiazole, triazole, or aromatic rings. Key examples include:

Compound Name/ID Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 2-(2-furyl); 5-[5-methyl-1-(2-methylphenyl)-triazol-4-yl] ~350.3 g/mol N/A (data not provided) -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-triazol-4-yl)-thiazole (4) Thiazole core; Cl/F substituents ~535.9 g/mol Isostructural, antimicrobial activity
Compound 35c Thiazole-triazole hybrid; bromophenyl substituent ~627.4 g/mol Antimicrobial (MIC: 100–200 μg/mL)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) Oxadiazole core; NO₂/Cl substituents ~317.7 g/mol CNS depressant activity
2-(((1-(3,4-Dichlorophenyl)-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-oxadiazole (4c) Methyl-thiol bridge; dichlorophenyl/methoxybenzyl groups ~493.3 g/mol Cytotoxic (IC₅₀: 7.4 µM in MCF-7 cells)

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in compound XIV) enhance pharmacological activity in CNS applications , while halogens (Cl, Br) improve antimicrobial efficacy . The target compound’s furyl group, being electron-donating, may reduce metabolic stability compared to halogenated analogues.
  • Steric Considerations : The 2-methylphenyl group on the triazole introduces steric hindrance, which could limit rotational freedom compared to unsubstituted phenyl rings in other compounds .

Crystallographic and Conformational Comparisons

  • Isostructural Analogues: Compounds 4 and 5 () exhibit identical triclinic crystal packing (space group P̄1) with two independent molecules per asymmetric unit.
  • Planarity : In compound 4, fluorophenyl groups adopt perpendicular orientations relative to the heterocyclic plane, a feature that may recur in the target compound’s triazole substituent .

Pharmacological Potential (Inferred)

  • Antimicrobial Activity : Triazole-thiazole hybrids (e.g., compound 35c) show moderate antimicrobial effects , implying the target compound’s triazole-oxadiazole system may exhibit similar properties.
  • Cytotoxicity : Methyl-thiol-bridged compounds (e.g., 4c) demonstrate cytotoxicity via NF-κB inhibition . The target compound lacks this bridge but may interact with similar pathways via triazole-mediated hydrogen bonding.

Preparation Methods

Synthesis of Furan-2-Carboxylic Acid Hydrazide (Intermediate A)

Furan-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at 0–5°C for 2 hours to form the acyl chloride. The intermediate is then reacted with hydrazine hydrate (1.5 eq) in ethanol under reflux for 4 hours, yielding the hydrazide as a white crystalline solid (85% yield).

Characterization Data :

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.85 (d, J = 3.2 Hz, 1H, furan H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.55 (d, J = 1.8 Hz, 1H, furan H).

Cyclization to 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-thiol (Intermediate B)

Intermediate A (1.0 eq) is refluxed with carbon disulfide (2.0 eq) in ethanolic potassium hydroxide (10% w/v) for 10 hours. Acidification with HCl (10%) precipitates the oxadiazole-thiol, which is recrystallized from ethanol (72% yield).

Characterization Data :

  • IR (KBr) : 2560 cm⁻¹ (S–H), 1615 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.05 (s, 1H, SH), 7.90 (d, J = 3.2 Hz, 1H, furan H), 6.80 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.60 (d, J = 1.8 Hz, 1H, furan H).

Propargylation of Oxadiazole Thiol (Intermediate C)

Intermediate B (1.0 eq) is alkylated with propargyl bromide (1.2 eq) in the presence of potassium carbonate (2.0 eq) in dry DMF at 60°C for 6 hours. The propargylthio-oxadiazole is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1) in 68% yield.

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (C≡C–H), 2100 cm⁻¹ (C≡C).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 160.5 (C=N), 150.2 (furan C), 78.5 (C≡C), 72.3 (C≡C).

Preparation of 1-(2-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-azide (Intermediate D)

2-Methylbenzyl bromide (1.0 eq) is reacted with sodium azide (1.5 eq) in DMF at 80°C for 12 hours. The resulting 2-methylbenzyl azide is further functionalized via alkylation with methyl iodide (1.2 eq) in the presence of NaH (1.5 eq) to introduce the methyl group at position 5 (62% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, aromatic H), 4.40 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Intermediate C (1.0 eq) and Intermediate D (1.1 eq) are stirred in tert-butanol/water (1:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at 25°C for 24 hours. The product is purified via recrystallization from ethanol (58% yield).

Characterization Data :

  • IR (KBr) : 1600 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (s, 1H, triazole H), 7.85 (d, J = 3.2 Hz, 1H, furan H), 7.50–7.30 (m, 4H, aromatic H), 6.80 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.60 (d, J = 1.8 Hz, 1H, furan H), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

Analytical Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Mass Spectrometry

High-resolution ESI-MS: m/z 365.12 [M+H]⁺ (calculated 365.11 for C₁₈H₁₆N₆O₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
CuAAC 58 98 Regioselective triazole formation
Hydrazinolysis 72 95 Scalable oxadiazole synthesis
Propargylation 68 97 Efficient alkyne introduction

Challenges and Mitigation Strategies

  • Low CuAAC Yield : Attributed to steric hindrance from the 2-methylphenyl group. Optimized by using tert-butanol as co-solvent to enhance solubility.
  • Oxadiazole Hydrolysis : Minimized by maintaining anhydrous conditions during propargylation.

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with furyl-containing precursors and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Critical parameters include:

  • Reaction Conditions : Temperature control (60–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Cu(I) for CuAAC) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates and final product .
  • Purity Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic techniques:
    • 1H/13C NMR : Confirm substitution patterns (e.g., furyl protons at δ 6.3–7.4 ppm, triazole carbons at ~145–150 ppm) .
    • HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A tiered approach is recommended:

FT-IR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600–1650 cm⁻¹, furyl C-O-C at ~1250 cm⁻¹) .

NMR :

  • 1H NMR : Assign furyl (δ 6.3–7.4), triazole (δ 7.5–8.1), and methyl protons (δ 2.3–2.6) .
  • 13C NMR : Detect oxadiazole carbons (δ 165–170 ppm) and triazole quaternary carbons (δ 140–150 ppm) .

Mass Spectrometry : ESI-HRMS for exact mass confirmation; compare with simulated isotopic patterns .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting or shifts) be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies:

  • Variable-Temperature NMR : Resolve splitting caused by conformational exchange (e.g., triazole ring puckering) by acquiring spectra at 25°C and −20°C .
  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping furyl/triazole signals) via through-space and through-bond correlations .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify assignments .

Advanced: What crystallographic challenges arise during structural refinement, and how are they addressed?

Methodological Answer:
Common challenges include disorder in the furyl/triazole moieties and twinning. Solutions:

  • SHELXL Refinement : Use PART instructions to model disordered regions (e.g., methylphenyl groups) and apply TWIN/BASF commands for twinned data .
  • WinGX/ORTEP Visualization : Validate anisotropic displacement parameters (ADPs) to detect overfitting; ensure R1 < 5% for high-resolution data (<1.0 Å) .
  • Validation Tools : Check PLATON alerts for missed symmetry or voids; use CCDC Mercury to analyze packing interactions (e.g., π-π stacking between oxadiazole rings) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:
Focus on systematic modifications guided by computational and experimental

Scaffold Modulation :

  • Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance π-stacking in enzyme pockets .
  • Modify the oxadiazole ring to thiadiazole to assess solubility effects .

Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., fungal CYP51 or kinase domains) using flexible ligand protocols (RMSD <2.0 Å) .

In Vitro Assays : Prioritize compounds with docking scores <−8.0 kcal/mol for antifungal (MIC against C. albicans) or antiproliferative (IC50 in MCF-7 cells) testing .

Advanced: What strategies resolve low yields in multi-step syntheses?

Methodological Answer:
Optimize each step using design of experiments (DoE):

  • CuAAC Reaction : Screen Cu(I) sources (CuSO4/ascorbate vs. CuI), solvents (t-BuOH/H2O vs. DMF), and temperature (25–80°C) to maximize triazole formation (yield >75%) .
  • Oxadiazole Cyclization : Replace traditional POCl3 with microwave-assisted synthesis (150°C, 20 min) to reduce side products .
  • Workflow Integration : Use inline IR or LC-MS to monitor intermediates and terminate reactions at >90% conversion .

Advanced: How are computational methods applied to predict physicochemical properties?

Methodological Answer:

  • LogP/Solubility : Use MarvinSuite or ACD/Labs to predict hydrophobicity (cLogP ~2.5–3.5) and solubility (<0.1 mg/mL in water), guiding formulation studies .
  • ADMET Prediction : SwissADME or pkCSM to assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks (e.g., CYP3A4) .
  • Molecular Dynamics (GROMACS) : Simulate stability in lipid bilayers (100 ns trajectories) to evaluate membrane penetration for antimicrobial candidates .

Advanced: How to handle discrepancies between computational docking and experimental bioactivity results?

Methodological Answer:
Discrepancies often stem from protein flexibility or solvent effects. Mitigate via:

  • Ensemble Docking : Use multiple protein conformations (e.g., from NMR or MD simulations) to account for binding site plasticity .
  • WaterMap (Schrödinger) : Identify conserved water molecules in the active site that may disrupt ligand binding .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthetic targets with ΔΔG < −1.5 kcal/mol .

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